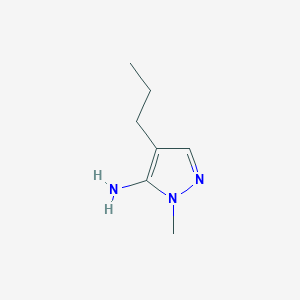

1-Methyl-4-propyl-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C7H13N3 |

|---|---|

Molecular Weight |

139.20 g/mol |

IUPAC Name |

2-methyl-4-propylpyrazol-3-amine |

InChI |

InChI=1S/C7H13N3/c1-3-4-6-5-9-10(2)7(6)8/h5H,3-4,8H2,1-2H3 |

InChI Key |

HYMCBDLCVYZHRS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N(N=C1)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 4 Propyl 1h Pyrazol 5 Amine and Its Analogs

General Approaches to Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is typically achieved by forming a five-membered ring containing two adjacent nitrogen atoms. Several robust strategies have been developed to accomplish this, providing access to a wide variety of analogs.

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound. nih.govmdpi.com This approach, famously known as the Knorr pyrazole synthesis, involves the reaction of 1,3-dicarbonyl compounds (like β-diketones or β-ketoesters) with hydrazines. nih.gov The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

When unsymmetrical 1,3-dicarbonyl compounds are used with substituted hydrazines (such as methylhydrazine), the reaction can produce a mixture of two regioisomers. mdpi.com The selectivity can often be controlled by adjusting the reaction conditions, such as pH and solvent. nih.gov Another variation involves the use of α,β-unsaturated ketones and aldehydes, which react with hydrazines to form pyrazolines that can be subsequently oxidized to pyrazoles. nih.govmdpi.com

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dielectrophile | Hydrazine Derivative | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 1,3-Diketone | Hydrazine Hydrate | Acidic Medium | Polysubstituted Pyrazole |

| β-Ketoester | Phenylhydrazine | Ethanol, Reflux | Pyrazolone Derivative |

| α,β-Unsaturated Ketone | Hydrazine Derivative | Acetic Acid | Pyrazoline (then oxidized) |

This table summarizes common cyclocondensation strategies for forming the pyrazole core.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have become a powerful tool for efficiently generating molecular complexity. mdpi.com These strategies are highly valued in medicinal and pharmaceutical chemistry for their high atom economy, step economy, and the ability to rapidly assemble libraries of complex molecules from simple precursors. mdpi.comrsc.org

For pyrazole synthesis, MCRs often involve the in situ generation of one of the key intermediates required for cyclocondensation. beilstein-journals.org A common four-component reaction for synthesizing fused pyranopyrazole systems involves the combination of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.gov The reaction proceeds through a series of tandem Knoevenagel condensation, Michael addition, and cyclization steps to afford the final product in a single pot. nih.govnih.gov Various catalysts, including ionic liquids and nanoparticles, have been employed to promote these reactions under green conditions. beilstein-journals.orgnih.gov

Table 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst |

|---|---|---|---|---|

| Aromatic Aldehyde | Malononitrile | Ethyl Acetoacetate | Hydrazine Hydrate | Piperidine (B6355638) |

| Aryl Aldehyde | Malononitrile | Ethyl Acetoacetate | Hydrazine Hydrate | SiO₂@Co₃O₄ Nanocomposite |

| Aldehyde | Malononitrile | β-Ketoester | Hydrazine Hydrate | [bmim]Br (Ionic Liquid) |

This table illustrates the versatility of multicomponent reactions in constructing complex pyrazole-containing heterocycles. nih.govnih.gov

Transition-metal catalysis offers alternative and often highly regioselective pathways to pyrazoles. These methods are particularly useful for functionalizing the pyrazole ring at specific positions through C-H activation and cross-coupling reactions. bohrium.com While less common for the initial ring formation, some catalytic cyclization methods have been developed.

For instance, copper and palladium catalysts have been employed in domino reactions to construct the pyrazole ring. beilstein-journals.org One approach involves a copper-catalyzed coupling of arylboronic acids with a protected diimide to form a hydrazine precursor in situ, which then undergoes cyclocondensation with a 1,3-dicarbonyl compound in a one-pot process. nih.govbeilstein-journals.org Palladium-catalyzed reactions are more frequently used for the direct arylation, alkylation, or alkenylation of pre-formed pyrazole rings, providing a powerful method for late-stage functionalization. bohrium.comdntb.gov.ua

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for pyrazole synthesis. These approaches often utilize alternative energy sources like visible light or microwaves and environmentally benign solvents. nih.gov

Visible-light photoredox catalysis has emerged as a powerful strategy for generating reactive radical intermediates under exceptionally mild conditions. nih.govnih.gov This has been applied to pyrazole synthesis through innovative cycloaddition pathways. For example, a domino sequence involving a photoinduced 1,3-dipolar cycloaddition followed by a photoredox-catalyzed deformylation has been developed, using α,β-unsaturated aldehydes as synthetic equivalents of alkynes. acs.org

Microwave-assisted organic synthesis (MAOS) is another green technique that dramatically reduces reaction times and often improves yields. mdpi.comresearchgate.net The synthesis of pyrazole derivatives from the tosylhydrazones of α,β-unsaturated carbonyl compounds can be achieved efficiently under solvent-free microwave irradiation. mdpi.com

Specific Synthetic Routes for 5-Aminopyrazole Derivatives

The synthesis of 5-aminopyrazoles, the structural class of 1-Methyl-4-propyl-1H-pyrazol-5-amine, relies on specific precursors that facilitate the introduction of the C5-amino group.

The most versatile and direct method for synthesizing 5-aminopyrazoles is the condensation of hydrazines with β-ketonitriles (R-CO-CH₂-CN). nih.govbeilstein-journals.org This reaction is highly efficient and proceeds via a mechanism analogous to the Knorr synthesis. The hydrazine first attacks the carbonyl carbon to form a hydrazone, which then undergoes a rapid intramolecular cyclization via the attack of the second hydrazine nitrogen onto the carbon of the nitrile group. nih.gov

To synthesize the target compound, This compound , a suitable precursor would be 2-cyanoheptan-3-one . The reaction of this β-ketonitrile with methylhydrazine would lead to the desired product. The regioselectivity of the cyclization with methylhydrazine typically favors the formation of the 1-methyl isomer.

Table 3: Synthesis of 5-Aminopyrazoles from Nitrile Precursors

| Nitrile Precursor | Hydrazine Derivative | Conditions | Product |

|---|---|---|---|

| β-Ketonitrile (general) | Hydrazine (general) | Ethanol, Reflux | 5-Aminopyrazole |

| 2-Cyanoheptan-3-one | Methylhydrazine | N/A | This compound |

| Malononitrile | Hydrazine Hydrate | N/A | 3,5-Diaminopyrazole |

This table outlines the key reaction for forming 5-aminopyrazoles, including the specific pathway to the target compound and its analogs. nih.govbeilstein-journals.org

Derivatives of malononitrile, such as alkylidenemalononitriles, are also common starting materials for more complex 5-aminopyrazoles. nih.gov For example, the reaction of ethoxymethylenemalononitrile with hydrazine gives 5-amino-1H-pyrazole-4-carbonitrile, a highly functionalized building block for further synthetic transformations. beilstein-journals.org

Expedited Routes to Densely Substituted Aminopyrazoles from Heterocyclic Acetonitriles

A highly efficient, two-step approach has been developed for the synthesis of densely substituted aminopyrazoles starting from heterocyclic acetonitriles. nih.govacs.org This method provides a rapid and reproducible pathway to complex pyrazole building blocks.

The first step involves the reaction of a heterocyclic acetonitrile (B52724) with an N-alkyl-lactam. This reaction proceeds quickly at room temperature to yield 2-hetaryl-2-(1-R-pyrrolidin-2-ylidene)-acetonitriles in good yields, typically ranging from 67–91%, after simple precipitation and filtration. nih.govacs.org The structure of the resulting intermediate confirms that the diastereoisomer with lower steric strain is preferentially formed. nih.govacs.org

In the second step, these intermediates undergo a ring conversion reaction upon treatment with hydrazine hydrate. This transformation leads to the formation of 3-(ω-aminoalkyl)-4-hetaryl-5-aminopyrazoles. This expedited route is valuable for creating a library of aminopyrazoles with diverse substitutions, which can then be used in further derivatization, such as regioselective alkylation or deaminative transformations. nih.govacs.org

| Step | Reactants | Conditions | Product | Yield (%) |

| 1 | Heterocyclic Acetonitrile, N-R-Pyrrolidin-2-one | Room Temperature | 2-Hetaryl-2-(1-R-pyrrolidin-2-ylidene)acetonitrile | 67–91 |

| 2 | Acetonitrile Intermediate, Hydrazine Hydrate | Varies | 3-(ω-Aminoalkyl)-4-hetaryl-5-aminopyrazole | Varies |

One-Pot Condensation/Reduction Sequences for Substituted 1-Methyl-1H-pyrazol-5-amines

One-pot synthesis protocols are highly valued in organic chemistry for their efficiency, reduced waste, and simplification of procedures by avoiding the isolation of intermediates. nih.gov For the synthesis of substituted 1-methyl-1H-pyrazol-5-amines and related pyrazole structures, one-pot reactions that combine condensation and other transformations like cyclization or reduction in a single vessel are particularly advantageous. researchgate.netacs.orgorganic-chemistry.orgmdpi.com

A general strategy involves the multi-component reaction of hydrazines, a β-ketoester (like ethyl acetoacetate), and other variable components. researchgate.net For instance, a one-pot, two-component reaction between phenyl hydrazine and dimethyl acetylene dicarboxylate (DMAD) at reflux yields a pyrazole core structure. mdpi.com Similarly, novel pyrazoline derivatives can be synthesized via a one-pot three-component condensation of a substituted acetophenone, a benzaldehyde, and thiosemicarbazide in an ethanolic sodium hydroxide solution. nih.gov

While a direct one-pot condensation followed by reduction to yield 1-methyl-1H-pyrazol-5-amines is a specific application, the principle is well-established. Such a sequence would typically involve the initial condensation of a hydrazine with a suitable diketone or ketoester to form a pyrazolone or related intermediate, followed by an in-situ reduction of a functional group (e.g., a nitro or carbonyl group) to the desired amine. These methods are scalable and often utilize mild reaction conditions, making them attractive for generating diverse pyrazole libraries. acs.orgorganic-chemistry.org

Directed Synthesis of this compound Analogs

Synthesis via Nitro Precursors: Reduction of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide Derivatives

A key and well-documented method for synthesizing aminopyrazole analogs, particularly in the context of pharmaceutical chemistry, involves the reduction of a nitro-substituted pyrazole precursor. The synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, an important intermediate, serves as a prime example of this strategy. researchgate.net

The synthesis starts with the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid to produce 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. researchgate.net This nitro-pyrazole is then converted to its corresponding carboxamide, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide. researchgate.netnih.govfda.gov

The crucial step is the reduction of the nitro group at the C4 position of the pyrazole ring to an amino group. Two primary methods have been effectively employed for this transformation:

Catalytic Hydrogenation : This is often the preferred commercial route. The reduction is carried out using hydrogen gas (H₂) with a palladium-on-charcoal (Pd/C) catalyst in a solvent like ethyl acetate. This method is clean, as the catalyst can be filtered off, and the resulting solution containing the amino-pyrazole can often be used directly in the subsequent reaction step. researchgate.net

Chemical Reduction : An alternative method involves the use of reducing agents like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl) in ethanol. researchgate.net

Both methods efficiently yield the desired 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, which is a direct precursor to more complex molecules. researchgate.net

| Precursor | Reduction Method | Reagents | Product |

| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | Catalytic Hydrogenation | H₂, Pd/C, Ethyl Acetate | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide |

| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | Chemical Reduction | SnCl₂, HCl, Ethanol | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide |

Protective Group Strategies in Pyrazole Amine Synthesis

In the multi-step synthesis of complex molecules containing pyrazole amines, the strategic use of protecting groups is essential to prevent unwanted side reactions and ensure regioselectivity. The amino group of the pyrazole is nucleophilic and can interfere with various reaction conditions.

A common protecting group for amines is the tert-butoxycarbonyl (Boc) group. An eco-friendly and efficient method for the N-Boc protection of secondary amines within a pyrazole nucleus has been developed using Di-tert-butyl dicarbonate (Boc₂O). japsonline.com This protection can be effectively catalyzed by green catalysts like Polyethylene glycol-400 (PEG-400), which serves as an environmentally friendly reaction medium. japsonline.com This approach proceeds smoothly at room temperature, providing the N-Boc protected pyrazole in excellent yields without the formation of common side products like isocyanates or ureas. japsonline.com

Other protective groups are also employed depending on the specific synthetic route and the conditions required for subsequent steps. These include:

Carbamates : The benzyloxycarbonyl (Cbz) group is used to protect amino acids containing a pyrazole moiety. This group can be selectively removed under mild conditions. rsc.org

Trityl (Tr) : The bulky trityl group can be used for N-protection and is particularly useful in reactions like Chan-Lam coupling. nih.gov It can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA). nih.gov

Ethers : In cases where other functional groups like phenols are present on the pyrazole analog, they are often protected as methyl, benzyl, or para-methoxybenzyl (PMB) ethers to prevent their reaction during subsequent transformations. nih.gov

The choice of protecting group is critical and is dictated by its stability under the planned reaction conditions and the ease of its selective removal without affecting the rest of the molecule. rsc.orgnih.gov

| Protecting Group | Reagent | Typical Application | Deprotection Condition |

| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Protection of pyrazole secondary amine | Acidic conditions (e.g., TFA) |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Protection of amino acid side chains | Hydrogenolysis |

| Trityl (Tr) | Trityl chloride | N-protection for coupling reactions | Acidic conditions (e.g., TFA) |

| Benzyl (Bn) Ether | Benzyl bromide | Protection of phenol groups | Hydrogenolysis |

Spectroscopic Characterization and Structural Elucidation of 1 Methyl 4 Propyl 1h Pyrazol 5 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, can provide a complete structural assignment for 1-Methyl-4-propyl-1H-pyrazol-5-amine.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts (δ) are influenced by the electronic environment, including the aromatic pyrazole (B372694) ring and the electron-donating amino group.

The key expected signals are:

Propyl Group (CH₃-CH₂-CH₂-) : This group will present three signals. A triplet around 0.9 ppm for the terminal methyl (CH₃) protons, a sextet for the central methylene (B1212753) (CH₂) protons around 1.5-1.6 ppm, and a triplet for the methylene protons attached to the pyrazole ring (C4-CH₂) around 2.3-2.4 ppm.

N-Methyl Group (N-CH₃) : The methyl group attached to the pyrazole nitrogen (N1) is expected to appear as a sharp singlet, typically in the range of 3.5-3.7 ppm.

Pyrazole Ring Proton (C3-H) : The single proton on the pyrazole ring at the C3 position will appear as a singlet, anticipated in the aromatic region around 7.2-7.4 ppm.

Amino Group (NH₂) : The protons of the primary amine at the C5 position would likely appear as a broad singlet. Its chemical shift is highly variable and dependent on solvent and concentration, but could be expected in the range of 4.0-5.0 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Propyl CH₃ | ~ 0.9 | Triplet (t) | ~ 7.4 |

| Propyl CH₂ (middle) | ~ 1.5 - 1.6 | Sextet (sxt) | ~ 7.4 |

| Propyl CH₂ (attached to C4) | ~ 2.3 - 2.4 | Triplet (t) | ~ 7.5 |

| N-CH₃ | ~ 3.5 - 3.7 | Singlet (s) | N/A |

| NH₂ | ~ 4.0 - 5.0 | Broad Singlet (br s) | N/A |

| Pyrazole C3-H | ~ 7.2 - 7.4 | Singlet (s) | N/A |

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments. Seven distinct signals are predicted for the structure of this compound.

The predicted signals are:

Propyl Group Carbons : The terminal methyl carbon is expected at the most upfield position (~14 ppm). The two methylene carbons are predicted around ~23 ppm and ~28 ppm.

N-Methyl Carbon : The carbon of the N-methyl group is expected to resonate around 35-37 ppm.

Pyrazole Ring Carbons : Three distinct signals are expected for the pyrazole ring carbons. C4, substituted with the propyl group, would appear around 110-112 ppm. C5, bearing the amino group, would be significantly downfield due to the direct attachment of nitrogen, around 148-150 ppm. C3, the carbon bearing the lone ring proton, is anticipated around 138-140 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Propyl CH₃ | ~ 14.0 |

| Propyl CH₂ (middle) | ~ 23.5 |

| Propyl CH₂ (attached to C4) | ~ 28.0 |

| N-CH₃ | ~ 36.0 |

| Pyrazole C4 | ~ 111.0 |

| Pyrazole C3 | ~ 139.0 |

| Pyrazole C5 | ~ 149.0 |

To confirm the assignments from 1D NMR, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment would show correlations between coupled protons. Key expected correlations include the adjacent methylene and methyl protons of the propyl group (H-CH₂-CH₂-CH₃).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

N-H Stretching : The primary amine (NH₂) group is expected to show two distinct, sharp to medium bands in the region of 3300-3500 cm⁻¹.

C-H Stretching : Signals for sp³ C-H stretching from the methyl and propyl groups will appear just below 3000 cm⁻¹. The sp² C-H stretch from the pyrazole ring proton is expected just above 3000 cm⁻¹.

C=N and C=C Stretching : The stretching vibrations of the pyrazole ring bonds will result in several absorptions in the 1450-1650 cm⁻¹ region.

N-H Bending : The scissoring vibration of the primary amine is expected to appear in the range of 1590-1650 cm⁻¹.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp (doublet) |

| C(sp²)-H Stretch | 3050 - 3150 | Weak to Medium |

| C(sp³)-H Stretch | 2850 - 2960 | Medium to Strong |

| C=N / C=C Stretch (Ring) | 1450 - 1650 | Medium to Strong |

| N-H Bend (Amine) | 1590 - 1650 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring is an aromatic heterocycle, which will give rise to characteristic absorptions in the UV region. For this compound, the π → π* transitions of the conjugated pyrazole system are expected. The presence of the amino group (an auxochrome) at the C5 position is likely to cause a bathochromic (red) shift of the absorption maximum (λ_max) to a longer wavelength compared to an unsubstituted pyrazole. A strong absorption band is predicted in the range of 230-280 nm.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental formula.

Molecular Ion (M⁺) : For this compound (C₇H₁₃N₃), the nominal molecular weight is 139. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 139.

High-Resolution Mass Spectrometry (HRMS) : HRMS would provide the exact mass of the molecular ion. The calculated exact mass for C₇H₁₃N₃ is 139.1109, which would be used to confirm the elemental composition.

Fragmentation Pattern : The molecule is expected to undergo characteristic fragmentation. A prominent fragment would likely result from the loss of an ethyl group (CH₂CH₃, 29 Da) from the propyl side chain via McLafferty rearrangement or alpha-cleavage, leading to a peak at m/z = 110. Another possible fragmentation is the loss of the entire propyl group (43 Da), resulting in a peak at m/z = 96.

| Ion/Fragment | Predicted m/z | Identity |

| [M]⁺ | 139 | Molecular Ion |

| [M-C₂H₅]⁺ | 110 | Loss of ethyl radical |

| [M-C₃H₇]⁺ | 96 | Loss of propyl radical |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is a primary technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and crystal packing. Despite a thorough search for crystallographic data, no studies containing the single-crystal X-ray diffraction analysis for this compound have been found. Therefore, crucial data such as unit cell dimensions, space group, and atomic coordinates for this specific compound are not available.

While XRD studies have been performed on various other pyrazole derivatives, confirming their molecular structures and intermolecular interactions, this information is not applicable to the specific title compound. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental procedure used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. This technique is crucial for verifying the empirical formula of a newly synthesized substance. The theoretical elemental composition of this compound, based on its molecular formula (C₈H₁₅N₃), can be calculated. However, no published experimental results from combustion analysis for this compound could be located. Such experimental data is necessary to confirm the purity and elemental composition of a sample.

For reference, the theoretical composition would be:

Carbon (C): 62.70%

Hydrogen (H): 9.87%

Nitrogen (N): 27.42%

Without experimental data to compare against these theoretical values, the compositional verification of any synthesized sample of this compound cannot be confirmed from the available literature.

Reactivity and Derivatization Studies of 1 Methyl 4 Propyl 1h Pyrazol 5 Amine and Its Amino Group

Transformations Involving the 5-Amino Group

The 5-amino group in 1-Methyl-4-propyl-1H-pyrazol-5-amine is a primary site for chemical reactions due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic character. This facilitates a range of reactions, including substitutions, condensations, and acylations.

Aminopyrazoles, such as this compound, are recognized as highly reactive 1,3-bis(nucleophiles). researchgate.net This dual nucleophilicity arises from the presence of the exocyclic amino group and the nitrogen atoms within the pyrazole (B372694) ring. The 5-amino group readily participates in nucleophilic substitution reactions with a variety of electrophiles. The reaction typically involves the attack of the amino nitrogen on an electron-deficient center, leading to the formation of a new covalent bond.

The nucleophilicity of the amino group can be influenced by the electronic properties of the pyrazole ring. The reaction conditions, such as solvent and temperature, also play a crucial role in determining the outcome of these reactions. For instance, in the presence of a strong base, deprotonation of the amino group can enhance its nucleophilicity, facilitating reactions with weaker electrophiles.

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). nih.govnih.gov This reaction is a cornerstone in the synthesis of various heterocyclic systems and ligands for coordination chemistry. The formation of the imine bond (-C=N-) is typically catalyzed by an acid or a base and involves the initial formation of a carbinolamine intermediate, followed by dehydration.

For example, the reaction of an aminopyrazole with a pyrazole aldehyde derivative in the presence of a suitable solvent and catalyst leads to the formation of a bis-pyrazole Schiff base. nih.gov These reactions are often carried out under reflux conditions to drive the equilibrium towards the product by removing water. prepchem.com The resulting Schiff bases are valuable intermediates for the synthesis of more complex molecules and have been investigated for their biological activities. nih.govsemanticscholar.org

Table 1: Examples of Condensation Reactions of Aminopyrazoles with Carbonyl Compounds This table is generated based on known reactions of similar aminopyrazole compounds.

| Amine Reactant | Carbonyl Reactant | Product Type | Reference |

|---|---|---|---|

| 5-Aminopyrazole derivatives | Pyrazole-4-carbaldehyde derivatives | Bis-pyrazole Schiff base | nih.gov |

| 5-Aminopyrazole derivatives | Substituted benzaldehydes | Mono-pyrazole Schiff base | nih.gov |

| Aromatic primary amines | Pyrazole aldehyde | Pyrazole Schiff base | prepchem.comsemanticscholar.org |

The nucleophilic nature of the 5-amino group allows for its facile acylation and sulfonamidation. Acylation is typically achieved by reacting this compound with acylating agents like acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.net This reaction results in the formation of an amide linkage. The use of a base, such as triethylamine (B128534) or pyridine, is crucial for scavenging the acid produced and driving the reaction to completion. reddit.com The choice of solvent can also influence the reaction rate and yield.

Similarly, sulfonamidation involves the reaction of the aminopyrazole with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine. researchgate.net This leads to the formation of a sulfonamide. A study on a similar compound, 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine, demonstrated an efficient triethylamine-mediated sulfonamidation reaction with 4-methylbenzenesulfonyl chloride in acetonitrile (B52724) at room temperature. researchgate.net

These reactions are fundamental in modifying the electronic and steric properties of the parent molecule and are widely used in the synthesis of compounds with potential biological applications.

The primary amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the aminopyrazole with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures. The resulting diazonium salt is often unstable and is used in situ for subsequent transformations.

One of the most important applications of diazonium salts is the Sandmeyer reaction, which allows for the replacement of the diazonium group with a variety of substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups. prepchem.com This reaction is catalyzed by copper(I) salts. The Sandmeyer reaction is a powerful tool for introducing a wide range of functional groups onto the pyrazole ring that would be difficult to introduce by other means. The mechanism involves the formation of a radical intermediate. prepchem.com

Functionalization of the Pyrazole Ring System

Beyond the reactivity of the amino group, the pyrazole ring itself can be functionalized, most notably through modern cross-coupling techniques.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as a powerful method for the functionalization of pyrazole rings. reddit.comgoogle.comnih.gov This reaction typically involves the coupling of a halogenated pyrazole with a boronic acid or its ester in the presence of a palladium catalyst and a base. For this compound, a prerequisite for this reaction is the introduction of a halogen atom, typically bromine or chlorine, at a specific position on the pyrazole ring, most commonly at the 4-position.

The Suzuki-Miyaura cross-coupling of halogenated aminopyrazoles has been developed to efficiently introduce a range of aryl, heteroaryl, and styryl groups. reddit.comgoogle.com The choice of palladium catalyst and ligand is critical for the success of these reactions, with bulky phosphine (B1218219) ligands often being employed to enhance catalytic activity. researchgate.net The reaction conditions, including the base and solvent system, are also crucial and need to be optimized for specific substrates. These reactions provide a direct and versatile route to a wide array of substituted pyrazole derivatives. reddit.com

Table 2: Key Components in Suzuki-Miyaura Cross-Coupling of Halopyrazoles This table is generated based on known reactions of similar halopyrazole compounds.

| Component | Role | Examples | Reference |

|---|---|---|---|

| Halopyrazole | Electrophilic partner | 4-Bromo-1-methyl-3-n-propyl-1H-pyrazole-5-carboxylic acid ethyl ester | google.com |

| Boronic acid/ester | Nucleophilic partner | Phenylboronic acid, heteroarylboronic acids, styrylboronic acids | reddit.comgoogle.com |

| Palladium catalyst | Facilitates oxidative addition and reductive elimination | XPhos Pd G2, Pd(PPh₃)₄ | google.comnih.gov |

| Base | Activates the boronic acid and neutralizes byproducts | K₂CO₃, K₃PO₄ | google.comnih.gov |

| Solvent | Reaction medium | Dioxane/water, ethanol/water | google.comnih.gov |

C-H Activation Strategies for Regioselective Functionalization

Recent advancements in organic synthesis have highlighted C-H activation as a powerful tool for the regioselective functionalization of heterocyclic compounds. For pyrazole derivatives, C-H activation strategies offer a direct method for the introduction of new substituents onto the pyrazole core, bypassing the need for pre-functionalized starting materials.

While specific C-H activation studies on this compound are not detailed in the available literature, research on analogous pyrazole systems provides insights into potential reaction pathways. For instance, rhodium(III)-catalyzed C-H activation/cyclization cascades have been successfully employed for the synthesis of fused pyrazolo[1,5-a]quinazolines from phenyl-1H-pyrazol-5-amines. nih.gov This type of transformation typically involves the directed activation of a C-H bond on a substituent of the pyrazole ring. In the context of this compound, the propyl group at the C4 position and the methyl group at the N1 position present potential sites for such functionalization, although the C3-H of the pyrazole ring is also a candidate.

Furthermore, deaminative transformations following diazotization of the amino group can be coupled with C-H activation strategies to introduce aryl groups onto the pyrazole nucleus. nih.govacs.org This approach highlights the versatility of the amino group as a handle for further functionalization of the heterocyclic scaffold. The regioselectivity of these C-H activation reactions is often controlled by the choice of catalyst, directing group, and reaction conditions.

Oxidation and Reduction Reactions on the Pyrazole Nucleus

The pyrazole ring is generally considered a stable aromatic system, resistant to mild oxidizing and reducing agents. globalresearchonline.net However, under specific conditions, both the pyrazole nucleus and its substituents can undergo oxidation and reduction.

Oxidative dehydrogenative coupling of pyrazol-5-amines has been reported to yield azopyrrole derivatives. nih.gov These reactions can be catalyzed by systems such as iodine/tert-butyl hydroperoxide (TBHP) or copper(I) iodide. Depending on the reaction conditions, this process can also lead to the simultaneous introduction of other functional groups, such as iodine, onto the pyrazole ring. nih.gov While these studies were not performed on this compound specifically, they demonstrate a potential oxidative pathway for the amino group and the pyrazole ring.

In some instances, strong oxidizing agents can lead to the oxidative ring-opening of 1H-pyrazol-5-amines, forming 3-diazenylacrylonitrile derivatives under transition-metal-free conditions. researchgate.net This indicates that the pyrazole ring, despite its aromaticity, can be cleaved under sufficiently forcing oxidative conditions.

Reduction of the pyrazole ring is generally more challenging and typically requires catalytic hydrogenation under forcing conditions, which can lead to the formation of pyrazolines and subsequently pyrazolidines. globalresearchonline.net The substituents on the ring can influence the feasibility and outcome of such reductions. For this compound, the primary amino group and the alkyl substituents would likely influence the conditions required for any reduction of the pyrazole nucleus.

Synthesis of Fused Heterocyclic Systems from Pyrazole Amine Precursors

5-Aminopyrazoles are highly valuable precursors for the synthesis of a wide variety of fused heterocyclic systems due to their inherent nucleophilicity. beilstein-journals.orgnih.gov The amino group at the C5 position, often in concert with the N1-H (if present) or a reactive C4 position, can participate in cyclization reactions with suitable bielectrophiles to construct adjacent rings.

A common and extensively studied application of 5-aminopyrazoles is in the synthesis of pyrazolopyridines. beilstein-journals.orgnih.gov For example, the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a classical method for constructing the pyrazolo[3,4-b]pyridine scaffold. url.edu Similarly, multicomponent reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound can also yield pyrazolopyridine derivatives.

Beyond pyrazolopyridines, 5-aminopyrazoles serve as key building blocks for a plethora of other fused systems, including:

Pyrazolo[1,5-a]pyrimidines beilstein-journals.orgnih.gov

Pyrazolo[3,4-d]pyrimidines beilstein-journals.orgnih.gov

Pyrazolo[3,4-b]pyrazines beilstein-journals.orgnih.gov

Pyrazolo[5,1-c] beilstein-journals.orgtubitak.gov.trtriazines beilstein-journals.orgnih.gov

Pyrazolo[1,5-a] nih.govnih.govtriazines beilstein-journals.orgnih.gov

The specific fused heterocycle obtained depends on the nature of the reaction partner used to cyclize with the 5-aminopyrazole precursor. While the direct use of this compound in the synthesis of such fused systems is not explicitly detailed in the reviewed literature, its structural similarity to other reactive 5-aminopyrazoles strongly suggests its utility as a precursor for a diverse range of fused heterocyclic compounds. The presence of the propyl group at the C4 position may sterically influence the course of these cyclization reactions.

| Precursor | Reagent | Fused Heterocyclic System |

| 5-Aminopyrazole | 1,3-Dicarbonyl Compound | Pyrazolo[3,4-b]pyridine |

| 5-Aminopyrazole | β-Ketoester | Pyrazolo[1,5-a]pyrimidine |

| 5-Aminopyrazole | α,β-Unsaturated Ketone | Pyrazolo[3,4-b]pyridine |

| 5-Aminopyrazole | Diformylhydrazine | Pyrazolo[3,4-d]pyrimidine |

Computational Chemistry and Theoretical Investigations of 1 Methyl 4 Propyl 1h Pyrazol 5 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. asrjetsjournal.org It is widely utilized to predict molecular geometries, electronic properties, and spectroscopic data for heterocyclic compounds like pyrazole (B372694) derivatives. nih.govresearchgate.net Calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-311G(d,p), to solve the Schrödinger equation approximately. asrjetsjournal.org

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researchgate.net For 1-Methyl-4-propyl-1H-pyrazol-5-amine, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the minimum potential energy. The optimized geometry provides a clear picture of the molecule's shape, including the planarity of the pyrazole ring and the orientation of its substituents.

Studies on similar pyrazole derivatives show that DFT calculations provide geometric parameters that are in excellent agreement with experimental data obtained from X-ray crystallography. bohrium.comresearchgate.net The electronic structure analysis reveals how electrons are distributed within the molecule, which is crucial for understanding its chemical behavior.

Table 1: Representative Predicted Geometric Parameters for a Substituted Pyrazole Ring This table presents typical bond lengths and angles for a pyrazole core, as would be predicted by DFT calculations. Actual values for this compound would require a specific calculation.

| Parameter | Description | Typical Predicted Value (Å or °) |

| N1–N2 | Bond length between the two nitrogen atoms in the ring | ~1.37 Å |

| N2–C3 | Bond length between nitrogen and carbon | ~1.33 Å |

| C3–C4 | Bond length between carbon atoms | ~1.42 Å |

| C4–C5 | Bond length between carbon atoms | ~1.38 Å |

| N1–C5 | Bond length between nitrogen and carbon | ~1.36 Å |

| ∠N1–N2–C3 | Bond angle within the pyrazole ring | ~105° |

| ∠N2–C3–C4 | Bond angle within the pyrazole ring | ~112° |

| ∠C3–C4–C5 | Bond angle within the pyrazole ring | ~105° |

| ∠C4–C5–N1 | Bond angle within the pyrazole ring | ~109° |

| ∠C5–N1–N2 | Bond angle within the pyrazole ring | ~109° |

DFT calculations are a reliable method for predicting various spectroscopic parameters. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational wavenumbers can be compared with experimental data to confirm the molecular structure. researchgate.net For pyrazole derivatives, theoretical results have shown a strong correlation with experimental spectra. bohrium.comresearchgate.net

Discrepancies between calculated and experimental values can arise because theoretical calculations are often performed on a single molecule in the gas phase, whereas experimental measurements are typically conducted on a sample in solution or the solid state, where intermolecular interactions are present. bohrium.com

Table 2: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data for a Pyrazole Derivative This table illustrates the typical level of agreement between predicted and observed spectroscopic values for compounds similar to this compound.

| Parameter | Technique | Predicted Value | Experimental Value |

| ¹H NMR (pyrazole ring H) | DFT/B3LYP | 7.5-8.0 ppm | 7.6-8.1 ppm |

| ¹³C NMR (pyrazole ring C) | DFT/B3LYP | 100-140 ppm | 102-145 ppm |

| IR Wavenumber (N-H stretch) | DFT/B3LYP | ~3450 cm⁻¹ | ~3430 cm⁻¹ |

| IR Wavenumber (C=N stretch) | DFT/B3LYP | ~1580 cm⁻¹ | ~1595 cm⁻¹ |

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netscience.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, indicating high polarizability and intramolecular charge transfer capabilities. nih.gov Conversely, a large energy gap implies higher stability and lower chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyrazole ring, while the LUMO would be distributed across the heterocyclic ring system.

Table 3: Frontier Molecular Orbital Energies and Related Parameters This table provides a representative example of FMO data that would be obtained from a DFT analysis of a pyrazole derivative.

| Parameter | Symbol | Description | Typical Value (eV) |

| HOMO Energy | E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| LUMO Energy | E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| HOMO-LUMO Gap | ΔE | Energy difference between HOMO and LUMO (E(LUMO) - E(HOMO)) | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.net

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. For this compound, negative potential is expected around the nitrogen atom of the amino group and the N2 atom of the pyrazole ring due to the presence of lone pairs of electrons. nih.govnih.gov

Positive Regions (Blue): These areas are electron-poor and are favorable sites for nucleophilic attack. Positive potential is typically found around the hydrogen atoms, particularly the hydrogens of the amino group. researchgate.net

Neutral Regions (Green): These areas have a near-zero potential, often associated with nonpolar parts of the molecule like the propyl group. nih.gov

The MEP map for this compound would therefore highlight the nucleophilic character of the amino group and the pyrazole nitrogens, which is crucial for understanding its role in hydrogen bonding and chemical reactions. mdpi.com

Mechanistic Rationalization of Synthetic Pathways

Computational chemistry can be used to model reaction mechanisms, providing a detailed understanding of how a synthetic transformation occurs. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and identify the most energetically favorable route. rsc.org

The synthesis of 5-aminopyrazoles often involves the cyclocondensation of a hydrazine (B178648) derivative with a β-ketonitrile or a related 1,3-dicarbonyl equivalent. beilstein-journals.orgbeilstein-journals.org A plausible route to this compound involves the reaction of methylhydrazine with 2-cyano-3-oxohexanenitrile (a β-ketonitrile derivative).

A theoretical analysis of this pathway would investigate the following key steps:

Nucleophilic Attack: The initial step is the attack of one of the nitrogen atoms of methylhydrazine on a carbonyl or cyano group of the precursor. Computational analysis can determine which nitrogen atom is the more potent nucleophile and which electrophilic site is preferentially attacked.

Intermediate Formation: This initial attack leads to the formation of reaction intermediates, such as a hydrazone or an enamine. mdpi.com DFT calculations can optimize the geometry of these transient species and determine their relative stabilities.

Transition State for Cyclization: The crucial ring-closing step proceeds through a transition state. Computational modeling can identify the structure and energy of this transition state, which represents the energy barrier for the cyclization reaction.

Aromatization: Following cyclization, a final dehydration or similar elimination step leads to the stable, aromatic pyrazole ring.

By comparing the energy barriers associated with different potential pathways, computational analysis can rationalize the regioselectivity of the reaction, explaining why the 1-methyl isomer is formed preferentially over other possible products. mdpi.com

Determination of Bond Reactivity Indices and Electronic Character

The electronic character and reactivity of this compound can be elucidated through the calculation of various reactivity descriptors derived from Density Functional Theory (DFT). nih.govasrjetsjournal.org These indices help in understanding the molecule's stability, reactivity, and the nature of its interactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. nih.gov

The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. A lower HOMO-LUMO energy gap is indicative of higher chemical reactivity and lower kinetic stability. nih.gov From these orbital energies, other global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). Hardness and softness are measures of the molecule's resistance to change in its electron distribution. Electronegativity and chemical potential relate to the molecule's electron-attracting tendency, while the electrophilicity index quantifies its ability to act as an electrophile. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. mdpi.com For pyrazole derivatives, the nitrogen atoms of the ring and the exocyclic amino group are typically electron-rich regions (negative potential), making them susceptible to electrophilic attack, while regions with positive potential are prone to nucleophilic attack. mdpi.com

Table 1: Representative Theoretical Reactivity Descriptors for a Substituted Pyrazole Amine

| Descriptor | Symbol | Typical Calculated Value (eV) | Interpretation |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.5 to -6.5 | Indicates electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.5 to -1.5 | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.5 | Relates to chemical reactivity and stability |

| Chemical Hardness | η | 2.0 to 2.75 | Resistance to change in electron configuration |

| Chemical Softness | S | 0.18 to 0.25 | Inverse of hardness, indicates higher reactivity |

| Electronegativity | χ | 3.0 to 4.0 | Power to attract electrons |

| Electrophilicity Index | ω | 1.5 to 2.5 | Propensity to accept electrons |

Note: The values presented are illustrative and based on DFT calculations for analogous pyrazole structures. Actual values for this compound would require specific calculations.

Tautomerism Studies and Conformational Analysis

Tautomerism is a significant feature of pyrazole chemistry, and for aminopyrazoles, it can influence their chemical reactivity and biological interactions. nih.govnih.gov this compound can theoretically exist in different tautomeric forms, primarily involving the exocyclic amino group (amine-imine tautomerism). Computational studies, typically using DFT methods, are employed to determine the relative stabilities of these tautomers. researchgate.netresearchgate.net These calculations involve geometry optimization of the possible tautomeric structures followed by a comparison of their electronic energies and Gibbs free energies. mdpi.com

For 5-aminopyrazoles, studies on related compounds have shown that the amino tautomer is generally more stable than the imino tautomer. researchgate.net The relative stability is influenced by factors such as the nature and position of substituents, as well as the solvent environment. researchgate.netmdpi.com Electron-donating groups, like the propyl group at the C4 position and the methyl group at the N1 position, can influence the electron density distribution in the pyrazole ring and affect the tautomeric equilibrium.

Conformational analysis is another critical aspect of theoretical studies, focusing on the rotation of flexible parts of the molecule, such as the propyl group. By calculating the potential energy surface as a function of specific dihedral angles, the most stable conformations (energy minima) can be identified. For the propyl group, staggered conformations are generally more stable than eclipsed ones. The presence of different conformers can be important for the molecule's ability to fit into a biological receptor. bohrium.comasianpubs.org

Theoretical Prediction of Reactivity and Selectivity in Pyrazole Amine Reactions

Computational chemistry provides a framework for predicting the reactivity and selectivity of this compound in various chemical reactions. The pyrazole ring is an electron-rich aromatic system, and its reactivity is influenced by the substituents. nih.gov The amino group at the C5 position is a strong activating group, increasing the electron density of the pyrazole ring and making it more susceptible to electrophilic substitution. nih.gov

Theoretical calculations of electron density and Fukui functions can predict the most probable sites for electrophilic and nucleophilic attack. quora.com For pyrazoles, electrophilic attack generally occurs at the C4 position due to its higher electron density. quora.com However, in this specific molecule, the C4 position is already substituted. The presence of the amino group at C5 and the methyl group at N1 will direct the regioselectivity of further reactions. The nitrogen atoms of the pyrazole ring and the exocyclic amino group are the primary sites for nucleophilic and electrophilic interactions, respectively. researchgate.net

The reactivity of the amino group itself is of significant interest. It can act as a nucleophile in reactions such as acylation, alkylation, and condensation. Theoretical models can be used to study the reaction mechanisms of such transformations, including the calculation of transition state energies to determine activation barriers and predict reaction rates. researchgate.net

In Silico Modeling for Biological Interactions

In silico modeling techniques are instrumental in predicting and analyzing the potential biological activities of this compound by simulating its interactions with protein targets.

Molecular Docking Studies with Protein Targets

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. researchgate.net This technique is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of their interaction. For pyrazole derivatives, which are known to inhibit various enzymes, molecular docking studies are particularly relevant. mdpi.combohrium.com

A common class of protein targets for pyrazole-based compounds is protein kinases. nih.govresearchgate.net These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. Molecular docking simulations of this compound into the ATP-binding site of various protein kinases could reveal its potential as a kinase inhibitor. The docking process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the different binding poses. The results can provide information on the binding affinity and the specific interactions that stabilize the ligand-protein complex. nih.gov

Table 2: Potential Protein Kinase Targets for Molecular Docking of Pyrazole Amines

| Protein Kinase Family | Specific Examples | Rationale for Targeting |

| Tyrosine Kinases | EGFR, VEGFR, PDGFR | Implicated in cell growth, proliferation, and angiogenesis in cancer. mdpi.comnih.gov |

| Serine/Threonine Kinases | AKT, BRAF, CDK, p38 MAP Kinase | Involved in various signaling pathways related to cell survival, proliferation, and inflammation. mdpi.comnih.gov |

Ligand-Protein Interaction Profiling

Following molecular docking, a detailed analysis of the ligand-protein interactions is performed to understand the key factors driving the binding affinity. This interaction profiling involves identifying and characterizing the different types of non-covalent interactions between this compound and the amino acid residues in the active site of the protein target. nih.gov

Common interactions include:

Hydrogen bonds: The amino group and the nitrogen atoms of the pyrazole ring are potential hydrogen bond donors and acceptors, respectively. These interactions with polar residues in the protein's active site are crucial for binding affinity and selectivity.

Hydrophobic interactions: The methyl and propyl substituents can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-stacking interactions: The aromatic pyrazole ring can engage in π-π stacking or T-shaped π-stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Visualizing these interactions using molecular graphics software helps in understanding the structure-activity relationships and provides a basis for optimizing the ligand's structure to improve its binding affinity and selectivity. nih.gov

Structure Activity Relationship Sar and Ligand Design Principles for 1 Methyl 4 Propyl 1h Pyrazol 5 Amine Derivatives

Impact of Substituent Variation on Biological Activity and Selectivity

The biological activity of pyrazole (B372694) derivatives can be finely tuned by modifying the substituents at various positions on the heterocyclic ring. benthamscience.comrsc.orgresearchgate.netnih.gov The size, electronics, and hydrophobicity of these groups dictate the molecule's interaction with its biological target, influencing both affinity and selectivity. nih.gov

Substituents at the C3 and C4 positions of the pyrazole ring play a pivotal role in modulating biological activity and selectivity, primarily by influencing hydrophobic and steric interactions within the target's binding site. benthamscience.comrsc.orgresearchgate.net

Studies on the binding of pyrazole derivatives to cytochrome P450 2E1 (CYP2E1) have provided detailed insights into these relationships. For the unsubstituted pyrazole, the binding affinity is moderate. However, the introduction of a methyl group at the C3 position can double the affinity, while placing a methyl group at the C4 position can increase the affinity by a remarkable 50-fold. nih.gov This suggests that the C4 position is located in a region of the binding pocket where hydrophobic interactions are particularly favorable. nih.gov

Conversely, increasing the steric bulk at the C3 position does not always lead to improved affinity. For example, replacing the C3-methyl group with a larger, hydrophobic phenyl group does not increase affinity relative to the parent pyrazole, likely due to steric clashes that prevent optimal orientation within the active site. nih.gov The strategic use of a formyl substituent at the C4 position can serve as a temporary directing group in palladium-catalyzed direct arylation, allowing for regioselective synthesis of 5-aryl-substituted pyrazoles, further highlighting the chemical versatility of this position. researchgate.net

These findings underscore a delicate balance between hydrophobicity and steric bulk. While hydrophobic contacts are generally favorable, excessive size or improper placement of substituents can lead to steric hindrance and a loss of binding affinity. nih.gov

Table 1: Impact of C3/C4-Methyl Substitution on Binding Affinity to CYP2E1

| Compound | Dissociation Constant (Kd) in µM | Fold Increase in Affinity (vs. Pyrazole) |

|---|---|---|

| Pyrazole | 140 ± 20 | - |

| 3-Methylpyrazole | 63 ± 10 | ~2x |

| 4-Methylpyrazole | 2.8 ± 0.4 | ~50x |

Data sourced from studies on pyrazole derivative interactions with CYP2E1. nih.gov

The 5-amino group is a key functional moiety in a vast number of bioactive pyrazole derivatives. rsc.org Its presence is crucial for establishing important binding interactions, such as hydrogen bonds, with target proteins. This functional group is highly versatile and serves as a critical building block for the synthesis of a wide array of fused heterocyclic systems, including pyrazolopyrimidines and imidazo[1,2-b]pyrazoles, many of which exhibit significant biological activities. scirp.orgnih.gov

The significance of the 5-amino group is evident in its incorporation into numerous drugs with anti-inflammatory, antipsychotic, and analgesic properties. scirp.orgscirp.org For example, the structure-activity relationship of certain aminopyrazoles has identified them as potent inhibitors of p38 MAP kinase, a key target in inflammatory diseases. scirp.org The amino group in the 5-position is frequently reported in medicinal chemistry literature due to its ability to act as a hydrogen bond donor, anchoring the ligand within the active site of an enzyme or receptor. mdpi.com This interaction is often a determining factor for the compound's biological potency and selectivity. mdpi.com

Stereochemical Considerations in Pyrazole-Based Ligands

Stereochemistry is a critical factor that can dramatically influence the pharmacological activity of pyrazole-based ligands. mdpi.com Chiral centers within the molecule or its substituents can lead to stereoisomers that exhibit different binding affinities, efficacies, and metabolic stabilities. The three-dimensional arrangement of atoms dictates how a ligand fits into the often-asymmetric binding pocket of a biological target. nih.gov

For instance, in a series of non-steroidal aryl pyrazole glucocorticoid receptor agonists, the stereochemistry of a hydroxyl group was found to be decisive for the compound's anti-inflammatory response. nih.gov One stereoisomer, where the hydroxyl group was oriented in a specific direction ("upward"), produced a significantly greater biological response compared to its counterpart. This difference was attributed to the ability of the correctly oriented hydroxyl group to form a crucial hydrogen bond with an asparagine residue (Asn564) in the ligand-binding domain, an interaction that mimics the binding of steroidal glucocorticoids and is essential for receptor activation. nih.gov This highlights that even subtle changes in the spatial arrangement of a functional group can lead to profound differences in biological activity, emphasizing the need to consider and control stereochemistry during the design and synthesis of pyrazole-based ligands. nih.gov

Rational Design Strategies for Enhanced Bioactivity and Specificity

The development of novel pyrazole derivatives with improved therapeutic properties relies heavily on rational design strategies. rsc.orgresearchgate.net These approaches leverage an understanding of SAR and the molecular interactions between a ligand and its target to guide the synthesis of more potent and selective compounds. frontiersin.org By integrating computational methods like molecular docking with synthetic chemistry, researchers can predict how structural modifications will affect binding and activity, thereby accelerating the discovery of promising drug candidates. nih.gov

Scaffold hopping and bioisosteric replacement are powerful strategies in modern medicinal chemistry for discovering structurally novel compounds and optimizing lead candidates. researchgate.netresearchgate.net

Scaffold hopping involves replacing the central core of a known active molecule with a structurally different scaffold while aiming to retain or improve its biological activity. uniroma1.itacs.org This technique is used to escape restrictive patent landscapes, improve physicochemical or pharmacokinetic properties, and explore new chemical space. uniroma1.it For example, a pyrazole core was identified through a scaffold hopping approach to rigidify a more flexible tertiary amine scaffold, leading to potent inhibitors of meprin α and β. nih.gov

Bioisosteric replacement is a more focused approach where a specific functional group or substituent in a molecule is exchanged for another group with similar physical or chemical properties, with the goal of enhancing activity, selectivity, or metabolic stability. researchgate.net This can range from simple replacements (e.g., -OH for -NH2) to more complex exchanges of entire ring systems. In the development of inhibitors for the SHP2 enzyme, researchers successfully applied scaffold hopping and bioisosteric replacement concepts to evolve a pyrazolone-based inhibitor series into a novel class of azaindole inhibitors, which featured improved characteristics and eliminated unwanted structural motifs. researchgate.netnih.gov These twin strategies are fundamental to lead optimization, allowing for the systematic refinement of pyrazole derivatives to achieve enhanced bioactivity and specificity. uniroma1.it

Ligand-Based and Structure-Based Drug Design Methodologies

The development of derivatives from core scaffolds like 1-Methyl-4-propyl-1H-pyrazol-5-amine relies heavily on rational drug design principles. Two predominant, complementary strategies employed in medicinal chemistry are ligand-based and structure-based drug design. These computational methodologies guide the synthesis of novel compounds with enhanced potency, selectivity, and desired pharmacological profiles by analyzing the interactions between a drug molecule (ligand) and its biological target.

Ligand-Based Drug Design (LBDD)

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown or not well-defined. This approach leverages the information from a set of known active and inactive molecules to build a model that predicts the features required for biological activity. Key LBDD methods include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies.

A pharmacophore represents the essential spatial arrangement of steric and electronic features that a molecule must possess to interact with a specific biological target. In the context of aminopyrazole derivatives, researchers have successfully used these methods. For instance, a sequential ligand-based pharmacophore virtual screening, followed by structure-based molecular docking, was employed to identify 5-aminopyrazoles (5APs) with potential anti-tubercular activity. mdpi.com This approach led to the identification of 5-amino-3-((substituted phenylamino)-N-(4-substituted phenylamino)-1H-pyrazole-4-carboxamides which showed potent activity. mdpi.com

Table 1: Anti-tubercular Activity of 5-Aminopyrazole Derivatives Identified via Ligand-Based Screening MIC: Minimum Inhibitory Concentration

| Compound Class | Activity Range (MIC) | Reference |

| 5-amino-3-((substitutes phenylamino)-N-(4-substituted phenylamino)-1H-pyrazole-4-carboxamides | 2.23 - 4.61 mM | mdpi.com |

This demonstrates how LBDD can effectively guide the modification of the aminopyrazole scaffold to discover compounds with novel therapeutic applications, even without a high-resolution crystal structure of the target enzyme.

Structure-Based Drug Design (SBDD)

When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful tool. SBDD involves using the target's structural information to design ligands with high affinity and specificity for a particular binding site.

This methodology has been instrumental in developing potent inhibitors from pyrazole-containing scaffolds. A notable example is the structure-guided design of pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazine derivatives as inhibitors of protein kinase CK2. nih.gov By understanding the binding site of the kinase, researchers could make targeted modifications to the pyrazole core to achieve picomolar-level inhibition. nih.gov

More directly relevant to the 5-aminopyrazole class, a recent study focused on designing pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors using an SBDD approach. nih.gov The goal was to develop compounds effective against both wild-type FGFRs and mutants that confer drug resistance. nih.gov This research led to the synthesis of a series of 5-amino-1H-pyrazole-4-carboxamide derivatives. nih.gov The representative compound, 10h , demonstrated nanomolar activity against multiple FGFR isoforms and a key gatekeeper mutant. nih.gov The successful design was confirmed by an X-ray co-crystal structure, which revealed that compound 10h binds irreversibly to its target, FGFR1. nih.gov

Table 2: Inhibitory Activity of Representative Compound 10h Against FGFR Isoforms IC₅₀: Half-maximal inhibitory concentration

| Compound | Target | IC₅₀ (nM) | Reference |

| 10h | FGFR1 | 46 | nih.gov |

| 10h | FGFR2 | 41 | nih.gov |

| 10h | FGFR3 | 99 | nih.gov |

| 10h | FGFR2 V564F Mutant | 62 | nih.gov |

The success of this study underscores the power of SBDD in rationally modifying the 5-aminopyrazole scaffold to overcome clinical challenges like drug resistance by designing molecules that form specific, covalent bonds within the target's binding pocket. nih.gov Both ligand-based and structure-based approaches are crucial for refining the structure-activity relationships of this compound derivatives and advancing them as potential therapeutic agents.

Conclusion and Future Research Directions for 1 Methyl 4 Propyl 1h Pyrazol 5 Amine

Summary of Key Findings and Current Understanding of 1-Methyl-4-propyl-1H-pyrazol-5-amine Research

Direct research findings for this compound are scarce. However, the pyrazole (B372694) scaffold is a well-established pharmacophore present in numerous biologically active compounds. Aminopyrazoles, in particular, serve as crucial intermediates in the synthesis of various fused heterocyclic systems with therapeutic potential. nih.govbeilstein-journals.org The substitution pattern of this compound, featuring a methyl group at the N1 position, a propyl group at the C4 position, and an amino group at the C5 position, suggests it could be a valuable building block for creating novel derivatives with unique pharmacological profiles.

The general class of pyrazoles is known for a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. globalresearchonline.netnih.gov The specific substitutions on the pyrazole ring play a crucial role in determining the compound's biological targets and efficacy. Therefore, it is plausible that this compound could serve as a precursor to compounds with interesting biological activities, though this remains to be experimentally verified.

Emerging Synthetic Methodologies for Pyrazole Amine Scaffolds

The synthesis of pyrazole amine scaffolds has evolved significantly, with numerous methods being developed to improve efficiency, yield, and structural diversity. nih.gov

Classical and Modern Synthetic Approaches:

| Method | Description | Advantages |

| Cyclocondensation | Reaction of β-ketonitriles with hydrazines. This is a versatile and widely used method for constructing the 5-aminopyrazole core. nih.gov | Readily available starting materials, straightforward reaction conditions. |

| Multi-component Reactions | One-pot reactions involving three or more reactants to form complex pyrazole structures. | High atom economy, reduced reaction time and waste. nih.gov |

| Microwave-assisted Synthesis | Utilization of microwave irradiation to accelerate reaction rates. | Faster reaction times, often higher yields. |

| Catalytic Approaches | Use of transition metal catalysts (e.g., palladium) for cross-coupling reactions to functionalize the pyrazole ring. mdpi.com | Allows for the introduction of a wide range of substituents. |

Recent advancements focus on developing more sustainable and environmentally friendly synthetic routes. The use of greener solvents and catalysts is a growing trend in the synthesis of pyrazole derivatives.

Advances in Characterization and Structural Elucidation Techniques for Pyrazoles

The characterization of pyrazole derivatives like this compound relies on a combination of spectroscopic and analytical techniques.

Key Characterization Techniques:

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | (¹H and ¹³C NMR) provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. nih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule, such as N-H and C-N bonds. |

| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering unambiguous structural confirmation. |

Computational methods, such as Density Functional Theory (DFT), are increasingly used in conjunction with experimental data to predict spectroscopic properties and to study the electronic structure and tautomeric forms of pyrazoles. mdpi.com

Untapped Biological Potential and Therapeutic Avenues for this compound Derivatives

Given the wide range of biological activities exhibited by pyrazole derivatives, there are numerous unexplored therapeutic avenues for derivatives of this compound. researchgate.net

Potential Therapeutic Targets:

Kinase Inhibition: Pyrazole scaffolds are common in kinase inhibitors used in cancer therapy. Derivatives could be designed to target specific kinases involved in cell proliferation and survival.

Antimicrobial Agents: The pyrazole nucleus can be incorporated into compounds designed to inhibit the growth of bacteria and fungi.

Anti-inflammatory Agents: Many pyrazole-containing compounds exhibit anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

Neuroprotective Agents: Some pyrazole derivatives have shown promise in preclinical models of neurodegenerative diseases.

The development of derivatives that can overcome drug resistance mechanisms is a significant area of future research. The structural flexibility of the pyrazole core allows for modifications that could lead to compounds with novel mechanisms of action.

Integration of Computational and Experimental Approaches for Future Drug Discovery and Mechanistic Insights

The integration of computational and experimental methods is becoming increasingly important in modern drug discovery. mdpi.com For a compound like this compound, this integrated approach could accelerate the identification of promising derivatives and provide insights into their mechanisms of action.

Computational and Experimental Synergy:

| Approach | Application |

| Virtual Screening | Computationally screening large libraries of virtual compounds derived from this compound against biological targets to identify potential hits. |

| Molecular Docking | Predicting the binding mode and affinity of pyrazole derivatives to the active sites of proteins. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate the chemical structure of pyrazole derivatives with their biological activity to guide the design of more potent compounds. |

| ADMET Prediction | In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new derivatives to identify candidates with favorable pharmacokinetic profiles. |

These computational predictions can then be validated through experimental synthesis and biological testing, creating an iterative cycle of design, synthesis, and evaluation that can lead to the discovery of novel therapeutic agents.

Q & A

Q. What are the standard synthetic routes for 1-Methyl-4-propyl-1H-pyrazol-5-amine derivatives?

Methodology :

- Cyclization : React substituted hydrazines with β-keto nitriles (e.g., 3-cyclopropyl-3-oxopropanenitrile) in ethanol under reflux to form the pyrazole core .

- Acylation : Treat the pyrazol-5-amine intermediate with acid chlorides (e.g., 3,5-dinitrobenzoyl chloride) in dichloromethane using triethylamine as a base. Purify via column chromatography (hexane:ethyl acetate, 8:2) .

- Functionalization : Introduce substituents via nucleophilic substitution or coupling reactions. For example, benzylation using 4-methoxybenzyl chloride in the presence of NaH .

Q. Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | EtOH, reflux, 2–3 h | 70–85 | >95% |

| Acylation | R-COCl, Et₃N, CH₂Cl₂, 4–5 h | 60–75 | >98% |

Q. What spectroscopic techniques are essential for characterizing pyrazol-5-amine derivatives?

Methodology :

- NMR : Use ¹H/¹³C NMR (400 MHz, CDCl₃) to confirm substitution patterns. For example, δ 3.85 ppm for methoxy groups .

- IR : Identify carbonyl stretches (1680–1700 cm⁻¹) and amine N–H bonds (3250–3300 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ions (e.g., m/z 437.41 for nitro-substituted derivatives) .

- X-ray Crystallography : Resolve crystal structures using SHELX for refinement and ORTEP for visualization .

Advanced Research Questions

Q. How can reaction yields be optimized during acylation of pyrazol-5-amine intermediates?

Methodology :

- Temperature Control : Maintain 0–5°C during initial reagent mixing to minimize side reactions .

- Stoichiometry : Use 3.0 equivalents of triethylamine to ensure complete deprotonation .

- Catalyst Screening : Test Lewis acids (e.g., DMAP) to accelerate acylation.

- Purification : Optimize solvent gradients in column chromatography (e.g., hexane:ethyl acetate from 8:2 to 7:3) .

Q. Case Study :

Q. How should discrepancies in reported antimicrobial activities be resolved?

Methodology :

- Standardize Assays : Use identical microbial strains (e.g., E. coli ATCC 25922) and growth media .

- Control for Purity : Verify compound purity (>95% by HPLC) to exclude confounding effects .

- SAR Analysis : Compare substituent effects systematically. For example, electron-withdrawing groups (e.g., -NO₂) enhance Gram-negative activity, while bulky groups reduce bioavailability .

Q. Example :

| Compound | Substituent (R) | MIC (μg/mL) vs S. aureus | MIC (μg/mL) vs E. coli |

|---|---|---|---|

| 9a | 3,5-dinitro | 12.5 | 25 |

| 9h | Benzoyl | 50 | >100 |

Q. What computational approaches support SAR studies of pyrazol-5-amine derivatives?

Methodology :

- Molecular Docking : Use AutoDock Vina to predict binding to target enzymes (e.g., β-lactamase). Align results with experimental IC₅₀ values .

- QSAR Modeling : Train models on substituent parameters (Hammett σ, logP) to predict bioactivity .

- MD Simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories (AMBER force field) .

Q. Data Integration :

Q. What challenges arise in crystallographic analysis of pyrazol-5-amine derivatives?

Methodology :

Q. Case Study :

Q. How are structure-activity relationship (SAR) studies designed for antimicrobial pyrazol-5-amine derivatives?

Methodology :

- Substituent Variation : Synthesize derivatives with diverse R-groups (e.g., halogen, methoxy, nitro) .

- Biological Testing : Screen against Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) strains using broth microdilution .